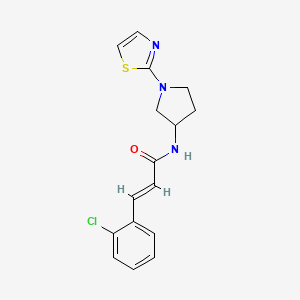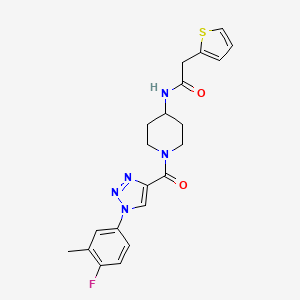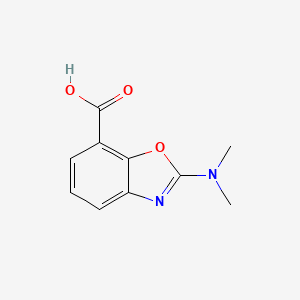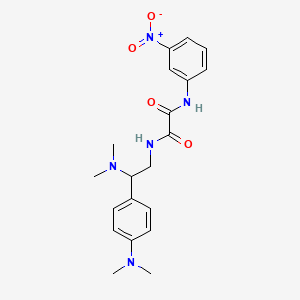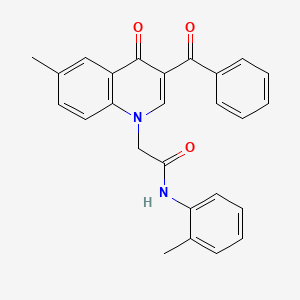
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various therapeutic effects, including antiviral, antiapoptotic, antibacterial, and anti-tubercular activities. These compounds have shown significant potential in treating diseases such as Japanese encephalitis and tuberculosis, and they have been evaluated for their in vitro neuroprotection and inhibition of Mycobacterium tuberculosis (MTB) InhA .
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including the use of Sonogashira cross-coupling and sequence reactions with various reagents such as chloroacetylchloride, hydrazine hydrate, and different substituted amines . The synthesis process is crucial for obtaining high yields and purity of the desired compounds, which are then characterized by spectroscopic techniques and elemental analyses .
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives has been investigated using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental vibrational wavenumbers, which show good agreement . The molecular electrostatic potential and frontier molecular orbital analysis have been used to study the charge distribution and intermolecular charge transfer within the molecule .
Chemical Reactions Analysis
Anilidoquinoline derivatives undergo various chemical reactions, including cyclization and coupling reactions, to form stable compounds with potential biological activity. For instance, iodine-mediated cyclization has been used to synthesize isoquinolin-1-ylidene acetamides from vinylbenzonitrile derivatives . These reactions are essential for the development of novel compounds with enhanced biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carbonyl and amino groups affects the compound's reactivity and interaction with biological targets. The nonlinear optical properties and hyperpolarizability parameters of these compounds have also been studied, indicating their potential application in material science .
科学的研究の応用
Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, demonstrated remarkable broad-spectrum antitumor activity. These compounds showed potency against various cancer cell lines, including CNS, renal, breast, and leukemia, suggesting potential applications in cancer research and therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Chemical Properties
Research on derivatives of isoquinoline, such as the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides through iodine-mediated cyclization, highlights the compound's relevance in synthetic chemistry. These studies underscore the compound's role in developing new chemical reactions and pathways, which can be applied in the synthesis of novel compounds with potential pharmaceutical applications (Kazuhiro Kobayashi et al., 2007).
Antimicrobial Activity
A series of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives synthesized from tetrahydroisoquinoline showed antimicrobial activity. This finding suggests that structurally related compounds, including the specified acetamide derivative, could be explored for antimicrobial properties, contributing to the development of new antimicrobial agents (N. Rao et al., 2020).
Neuroprotection and Antiviral Effects
The therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis, through significant antiviral and antiapoptotic effects, points towards the potential neuroprotective and antiviral applications of quinolinone derivatives. This suggests an area of research where the specified compound could be relevant, especially in the context of viral infections affecting the nervous system (Joydeep Ghosh et al., 2008).
特性
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-12-13-23-20(14-17)26(31)21(25(30)19-9-4-3-5-10-19)15-28(23)16-24(29)27-22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONAXQCOGPAJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

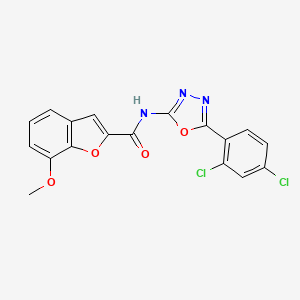

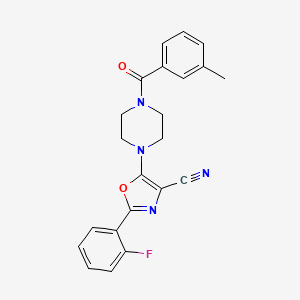
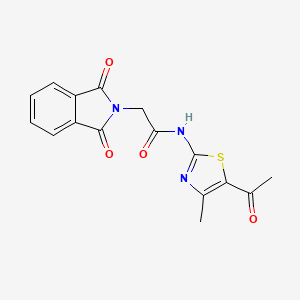
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)
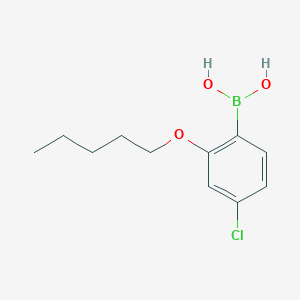

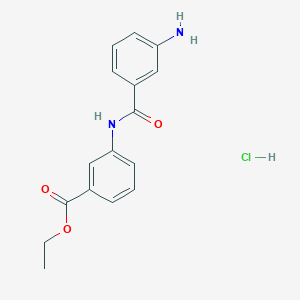
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)
